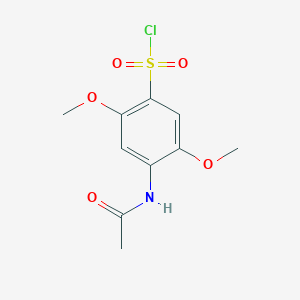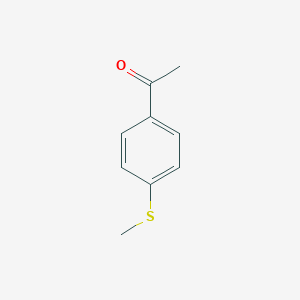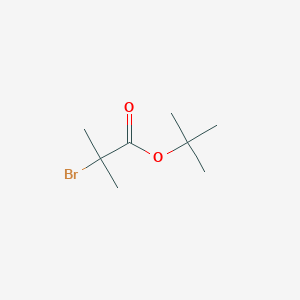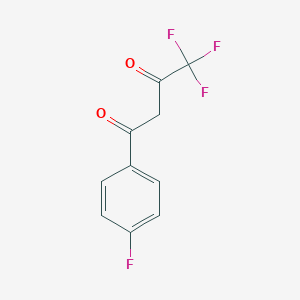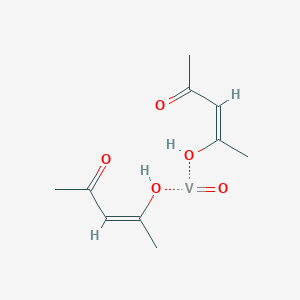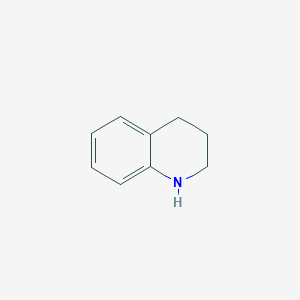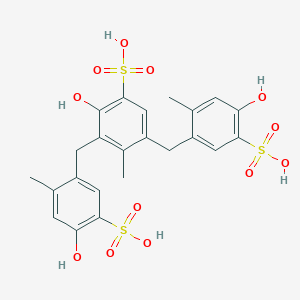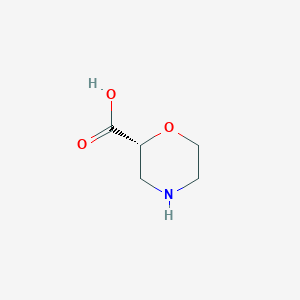
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, also known as Chloropicrin, is a colorless to yellow liquid with a strong odor. It is primarily used as a fumigant to control pests in soil, stored products, and structures. Chloropicrin is also used as a chemical intermediate in the production of pharmaceuticals, dyes, and other chemicals.
Mecanismo De Acción
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid acts by disrupting the cellular metabolism of pests. It inhibits the activity of enzymes involved in energy production, protein synthesis, and DNA replication. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid also damages cellular membranes, leading to cell death. The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is not fully understood, but it is believed to involve the formation of free radicals that cause oxidative damage to cellular components.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is toxic to a wide range of organisms, including humans. Exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can cause irritation of the eyes, skin, and respiratory system. It can also cause nausea, vomiting, headache, and dizziness. Chronic exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can lead to liver and kidney damage, as well as neurological effects such as memory loss and tremors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that can penetrate deep into soil and other materials. It has a short half-life and breaks down quickly in the environment, reducing the risk of contamination. However, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is highly toxic and requires careful handling and disposal. It can also be expensive and may not be suitable for all types of pests.
Direcciones Futuras
There are several future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid. One area of interest is the development of alternative fumigants that are less toxic and more environmentally friendly. Another area of research is the use of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid in combination with other pesticides to enhance efficacy and reduce the risk of resistance. Finally, there is a need for further studies on the long-term effects of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid exposure on human health and the environment.
Conclusion
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that is widely used in agriculture and other industries. It has a complex mechanism of action and can cause a range of toxic effects on humans and other organisms. While (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has many advantages for lab experiments, it also has limitations and requires careful handling and disposal. Future research should focus on developing safer and more effective alternatives to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid and improving our understanding of its long-term effects.
Métodos De Síntesis
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be synthesized by the reaction of chloroform with nitric acid and sulfuric acid. The reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid along with other by-products such as nitrogen oxides and hydrogen chloride gas. The purity of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be increased by distillation and recrystallization.
Aplicaciones Científicas De Investigación
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has been extensively studied for its pesticidal properties. It is used in agriculture to control soil-borne pests such as nematodes, fungi, and bacteria. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is also used to fumigate stored products such as grains, nuts, and seeds to prevent infestation by insects and mites. In addition, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is used to disinfect soil and water in aquaculture systems.
Propiedades
Número CAS |
117823-31-1 |
|---|---|
Nombre del producto |
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid |
Fórmula molecular |
C5H3Cl3O3 |
Peso molecular |
217.43 g/mol |
Nombre IUPAC |
(Z)-2,4,4-trichloro-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2- |
Clave InChI |
BYYQBAWEAGLGPF-IHWYPQMZSA-N |
SMILES isomérico |
C(=O)/C(=C(\C(=O)O)/Cl)/C(Cl)Cl |
SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
SMILES canónico |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
Sinónimos |
MX; (Z)-2-Chloro-3-(dichloromethyl)-4-oxo-2-butenoic Acid; (2Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; (Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



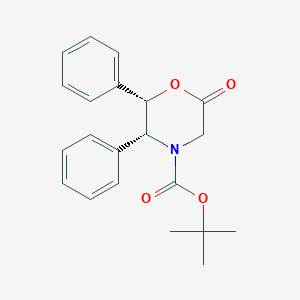
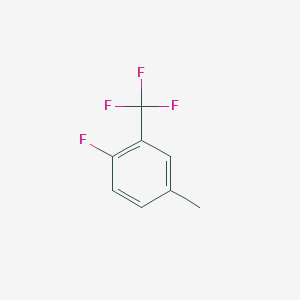
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
